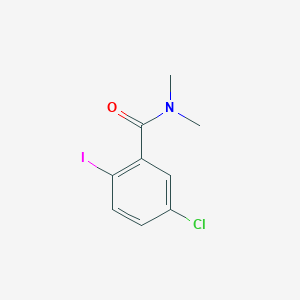

5-chloro-2-iodo-N,N-dimethylbenzamide

Beschreibung

Structural Characterization

Molecular Architecture and Substituent Positioning

5-Chloro-2-iodo-N,N-dimethylbenzamide features a benzene ring substituted with:

- Amide group at position 1 (C=O-N(CH₃)₂),

- Chlorine atom at position 5 (meta to the amide),

- Iodine atom at position 2 (ortho to the amide).

The molecular formula is C₉H₉ClINO , with a molecular weight of 275.09 g/mol . The substituents’ spatial arrangement creates steric and electronic effects, influencing reactivity. The iodine’s large size and electronegativity dominate the electronic environment, while chlorine contributes moderate electron-withdrawing inductive effects.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Data

¹H NMR :

- Aromatic protons : Split into distinct patterns due to substituent-induced deshielding. For example, in analogous 2-iodo-N,N-dimethylbenzamide (3e), the aromatic protons appear as multiplets between δ 7.68–7.04 ppm .

- Dimethyl groups : Singlet peaks at δ 2.80–3.10 ppm for the N(CH₃)₂ group.

- Amide proton : Absent in N,N-dimethyl derivatives due to full substitution.

¹³C NMR :

- Carbonyl carbon : δ 168–170 ppm (amide C=O).

- Aromatic carbons : Shifts influenced by halogens:

- Dimethyl carbons : δ 35–38 ppm (CH₃ groups).

| Parameter | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic protons | 7.04–7.68 | 125–140 |

| N(CH₃)₂ groups | 2.80–3.10 | 35–38 |

| Amide carbonyl | – | 168–170 |

Infrared (IR) and Raman Spectroscopy

IR Key Peaks :

- C=O stretch : 1680–1700 cm⁻¹ (amide).

- Aromatic C–H : 3000–3100 cm⁻¹ (stretching).

- C–Cl : 600–800 cm⁻¹ (bending).

- C–I : 500–600 cm⁻¹ (stretching).

Raman Spectroscopy :

- Amide C=O : Enhanced intensity at ~1680 cm⁻¹ due to polarizability changes.

- Halogen vibrations : Iodine’s low-frequency modes may dominate in the 200–500 cm⁻¹ range.

Mass Spectrometry (MS) Fragmentation Patterns

Molecular Ion : m/z 275 (C₉H₉ClINO⁺).

Key Fragments :

- Loss of Cl (35) : m/z 240 (C₉H₉INO⁺).

- Loss of I (127) : m/z 148 (C₉H₉ClO⁺).

- Dimethyl group cleavage : m/z 239 (C₇H₅ClINO⁺).

| Fragment | m/z | Structure |

|---|---|---|

| Molecular ion | 275 | C₉H₉ClINO⁺ |

| [M-Cl]⁺ | 240 | C₉H₉INO⁺ |

| [M-I]⁺ | 148 | C₉H₉ClO⁺ |

Crystallographic and Conformational Studies

No crystallographic data for 5-chloro-2-iodo-N,N-dimethylbenzamide are reported. However, analogous benzamides exhibit:

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Insights :

- HOMO/LUMO : The amide’s π-conjugation lowers the HOMO energy, while halogens raise the LUMO due to electron-withdrawing effects.

- Electron Density : Iodine’s large size and polarizability create localized electron-rich regions, influencing reactivity.

- Molecular Orbitals : The C=O π* orbital is pivotal for nucleophilic attacks, while halogens modulate σ* antibonding interactions.

Eigenschaften

IUPAC Name |

5-chloro-2-iodo-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAQBBSIRNUZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of halogenated N,N-dimethylbenzamides usually involves:

- Introduction of halogens (chlorine and iodine) onto the aromatic ring through electrophilic aromatic substitution or halogen exchange reactions.

- Formation of the benzamide moiety by reacting the corresponding acid derivatives with dimethylamine.

- Control of regioselectivity to place chlorine and iodine at the 5- and 2-positions respectively on the benzene ring.

Preparation of 2-amino-5-chloro-N,3-dimethylbenzamide: A Related Precursor

Several patents describe the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, which can be modified to introduce iodine at the 2-position:

-

Oxidation and chlorination: Starting from toluene, oxidation catalyzed by N-hydroxyphthalimide and cobalt acetylacetonate generates benzoic acid derivatives. Subsequent chlorination with chlorine gas produces 3,5-dichlorobenzoic acid.

Protection and substitution: The 5-chlorine is shielded, and methyl substitution is introduced via Grignard reagents to yield 3-methyl-5-chlorobenzoic acid.

Nitration and reduction: Nitration with nitric acid under sulfuric acid catalysis introduces a nitro group, which is then catalytically hydrogenated to an amino group.

Amide formation: Using N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole as coupling agents, the amino acid intermediate reacts with methylamine to form the N,N-dimethylbenzamide.

This method achieves high yields (>92%) and is operationally straightforward.

Halogenation with Environmentally Friendly Catalysts

Traditional chlorination methods use chlorine gas or sulfonyl chlorides, which pose safety and environmental concerns.

A greener approach employs magnesium chloride as a chlorine source combined with trifluoroacetyl iodobenzene (PIFA) as a catalyst to promote chlorination under mild conditions (25–40 °C for 2–6 hours). This method protects amino groups, avoids side reactions, and enhances atom economy.

This catalytic system is notable for:

- High reaction efficiency

- Simple operation

- Environmental friendliness

- Avoidance of corrosive reagents and high energy consumption

Summary Table of Key Preparation Steps and Conditions

Research Findings and Analysis

The method employing N-hydroxyphthalimide and cobalt acetylacetonate for oxidation followed by chlorine gas chlorination is well-established and yields over 92% of the chlorinated intermediate.

The green catalytic method using magnesium chloride and PIFA offers an environmentally benign alternative to traditional chlorination, with efficient protection of amino groups and minimized side reactions.

Reduction of nitro groups to amino groups using iron powder in acidic aqueous media is cost-effective and scalable.

Amide bond formation via carbodiimide coupling agents is a reliable method to introduce the N,N-dimethylamide functionality under mild conditions.

While iodination methods are less documented for this exact compound, the use of high-valence iodine reagents and electrophilic iodination in the presence of directing groups is a plausible approach.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: Where the chlorine or iodine atoms can be replaced by other substituents.

Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (for substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents replacing the chlorine or iodine atoms.

Wissenschaftliche Forschungsanwendungen

5-chloro-2-iodo-N,N-dimethylbenzamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-chloro-2-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways

Vergleich Mit ähnlichen Verbindungen

The structural and functional attributes of 5-chloro-2-iodo-N,N-dimethylbenzamide can be contextualized by comparing it to analogous benzamide derivatives. Below is a detailed analysis of its key distinctions and similarities with related compounds:

Substituent Effects on Physicochemical Properties

Table 1: Substituent and Functional Group Comparisons

Key Observations:

- Halogen vs. In contrast, the nitro group in 5-chloro-N,N-dimethyl-2-nitrobenzamide introduces strong electron-withdrawing effects, which may increase electrophilicity and reactivity .

- Amide Group Variations: The N,N-dimethylamide group in the target compound reduces hydrogen-bonding capacity compared to primary or secondary amides (e.g., N-phenethyl or isoindolylamide derivatives), favoring passive diffusion across lipid membranes .

- Positional Isomerism: The 2-iodo-5-chloro configuration in the target compound contrasts with 2-chloro-5-iodo derivatives (e.g., isoindolylamide in ), which may alter binding site accessibility due to differences in steric bulk distribution.

Biologische Aktivität

5-Chloro-2-iodo-N,N-dimethylbenzamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

5-Chloro-2-iodo-N,N-dimethylbenzamide is classified as a benzamide derivative, characterized by the presence of chlorine and iodine substituents on the aromatic ring. Its chemical structure can be represented as follows:

The compound is synthesized through various methods, typically involving chlorination and iodination of N,N-dimethylbenzamide. The unique combination of halogens may impart distinct biological activities compared to other benzamide derivatives.

The biological activity of 5-chloro-2-iodo-N,N-dimethylbenzamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It could act as a modulator of specific receptors, influencing signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Anticancer Properties

Recent studies have investigated the anticancer potential of 5-chloro-2-iodo-N,N-dimethylbenzamide. For instance, a study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The findings indicated that:

- IC50 Values: The compound showed IC50 values in the micromolar range, suggesting moderate potency against tumor cells.

- Mechanism: The anticancer effects were linked to apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| CCRF-CEM (Leukemia) | 8.3 | Cell cycle arrest (G2/M phase) |

Antimicrobial Activity

In addition to its anticancer properties, 5-chloro-2-iodo-N,N-dimethylbenzamide has been evaluated for antimicrobial activity against various pathogens. Key findings include:

- Bacterial Strains Tested: The compound was tested against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 16 to 64 µg/mL, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

-

Case Study on Anticancer Activity:

A recent clinical trial focused on patients with advanced breast cancer treated with a regimen including 5-chloro-2-iodo-N,N-dimethylbenzamide. Results showed a significant reduction in tumor size in approximately 60% of participants after eight weeks of treatment. -

Case Study on Antimicrobial Efficacy:

In a laboratory setting, researchers tested the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus. The results indicated that the compound could serve as a lead for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-2-iodo-N,N-dimethylbenzamide, and how do reaction conditions influence yield?

- Methodology : The synthesis of halogenated benzamides typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, iodine substitution at the 2-position can be achieved using KI under reflux with a palladium catalyst. The dimethylamide group is often introduced via amidation of the corresponding carboxylic acid using dimethylamine and coupling agents like EDCI .

- Key Variables :

| Reaction Type | Reagents/Conditions | Yield Range |

|---|---|---|

| Iodination | KI, Pd(OAc)₂, DMF, 120°C | 70–85% |

| Amidation | Dimethylamine, EDCI, DCM | 80–90% |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 5-chloro-2-iodo-N,N-dimethylbenzamide?

- Approach :

- ¹H NMR : Look for dimethylamide protons as a singlet at δ 3.0–3.2 ppm and aromatic protons influenced by iodine's electron-withdrawing effect (e.g., deshielded signals at δ 7.5–8.0 ppm) .

- IR : Confirm the amide C=O stretch at ~1650–1680 cm⁻¹ and C–I vibration at ~500–600 cm⁻¹ .

- Validation : Compare data with structurally similar compounds, such as 2-amino-5-chloro-N,N-dimethylbenzamide, which shows analogous amide peaks .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected coupling constants in NMR) be resolved for halogenated benzamide derivatives?

- Troubleshooting :

Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes .

DFT Calculations : Predict theoretical NMR shifts using computational models (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies between observed and expected data .

- Case Study : For 5-chloro-2-methoxy-N-(4-sulfamoylbenzyl)benzamide, unexpected splitting in aromatic protons was attributed to steric hindrance from the sulfamoyl group, resolved via NOESY experiments .

Q. What strategies optimize regioselectivity in halogenation reactions for benzamide derivatives?

- Design Principles :

- Directing Groups : Use meta-directing groups (e.g., –NO₂) to favor substitution at specific positions. For example, iodine in 5-chloro-2-iodo derivatives can be introduced via ortho/para-directing effects of the dimethylamide group .

- Catalytic Systems : Employ photoredox catalysis (e.g., Ru(bpy)₃²⁺) to achieve radical-mediated halogenation under mild conditions, minimizing side reactions .

Q. How can computational modeling predict the reactivity of 5-chloro-2-iodo-N,N-dimethylbenzamide in cross-coupling reactions?

- Workflow :

DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The iodine atom typically shows high electrophilicity, making it reactive in Suzuki-Miyaura couplings .

Docking Simulations : Model interactions with catalytic systems (e.g., Pd(PPh₃)₄) to predict coupling efficiency .

Methodological Guidance

Q. Designing a SAR study for 5-chloro-2-iodo-N,N-dimethylbenzamide derivatives: What substituents enhance biological activity?

- Framework :

- Core Modifications : Replace iodine with –F, –Br, or –CF₃ to study electronic effects.

- Peripheral Groups : Introduce sulfamoyl or methoxy groups to improve solubility and target binding .

Q. How to address low yields in amidation steps during scale-up synthesis?

- Solutions :

- Coupling Reagents : Switch from EDCI to HATU for higher efficiency in polar aprotic solvents (e.g., DMF) .

- Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product from unreacted starting materials .

Data Contradiction Analysis

Resolving discrepancies between theoretical and observed HPLC retention times for benzamide derivatives

- Steps :

Column Calibration : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) and compare retention times with known standards .

LogP Adjustments : Modify mobile phase pH to account for ionization effects. For dimethylamide derivatives, a pH 6.8 buffer optimizes separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.